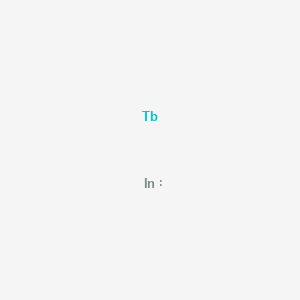
Indium;terbium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Indium-terbium compounds are a fascinating class of materials that combine the unique properties of indium and terbium. Indium is a soft, silvery-white metal primarily used in the electronics industry, while terbium is a rare earth metal known for its luminescent properties. Together, these elements form compounds that have significant applications in various fields, including electronics, optics, and medical imaging.
Synthetic Routes and Reaction Conditions:
Indium Compounds: Indium compounds are typically synthesized through reactions involving indium salts and various ligands.
Terbium Compounds: Terbium compounds are often prepared through reactions involving terbium salts and other reagents.
Industrial Production Methods:
Types of Reactions:
Oxidation: Indium can undergo oxidation to form indium (III) oxide, while terbium can form terbium (III, IV) oxide
Substitution: Indium and terbium compounds can undergo substitution reactions with various ligands to form new complexes
Common Reagents and Conditions:
Indium: Common reagents include indium salts and ligands such as dithiocarbamates.
Terbium: Common reagents include terbium salts and oxidizing or reducing agents.
Major Products:
Chemistry:
- Indium-terbium compounds are used as catalysts in organic synthesis and as precursors for the synthesis of chalcogenide nanoparticles .
Biology and Medicine:
- Indium (III) complexes are used in bioimaging and radiopharmaceuticals due to their ability to emit Auger electrons .
- Terbium compounds are used in medical imaging, particularly in single photon emission computed tomography (SPECT) imaging .
Industry:
Mécanisme D'action
The mechanism of action of indium-terbium compounds varies depending on their application:
Comparaison Avec Des Composés Similaires
Indium Compounds: Indium (III) oxide, indium (III) chloride.
Terbium Compounds: Terbium (III, IV) oxide, terbium chloride.
Comparison:
Uniqueness: Indium-terbium compounds combine the luminescent properties of terbium with the versatile chemical properties of indium, making them unique for applications in optoelectronics and medical imaging
By combining the properties of indium and terbium, these compounds offer a wide range of applications and hold significant potential for future research and development.
Propriétés
Numéro CAS |
12030-18-1 |
|---|---|
Formule moléculaire |
InTb |
Poids moléculaire |
273.743 g/mol |
Nom IUPAC |
indium;terbium |
InChI |
InChI=1S/In.Tb |
Clé InChI |
SDDRNJAYMXPNCO-UHFFFAOYSA-N |
SMILES canonique |
[In].[Tb] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![([1,1'-Biphenyl]-4-yl)(1-cyclohexylaziridin-2-yl)methanone](/img/structure/B14732183.png)
![[2-[(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amino]-2-oxoethyl] 2-(naphthalene-2-carbonylamino)acetate](/img/structure/B14732191.png)
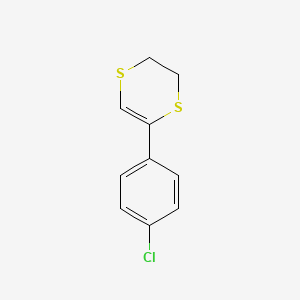
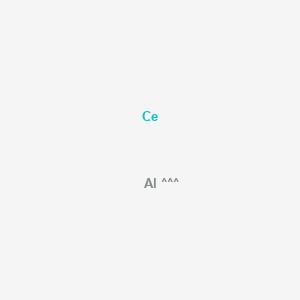
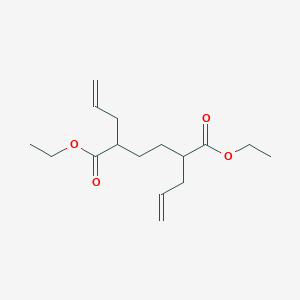
![5-Cyclopentyl-5-[2-(diethylamino)ethyl]pyrimidine-2,4,6(1h,3h,5h)-trione](/img/structure/B14732212.png)
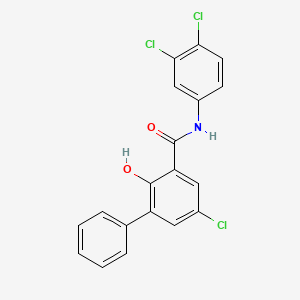
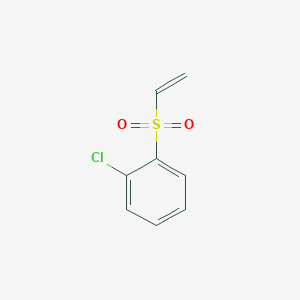
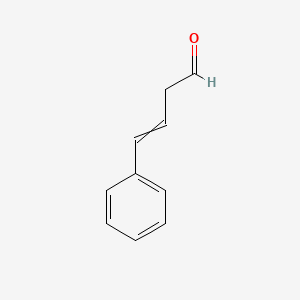

![2,7-Dibromo-11-oxabicyclo[4.4.1]undeca-1,3,5,7,9-pentaene](/img/structure/B14732256.png)
![Methyl 2-{[(4-chloro-2-methylphenoxy)acetyl]oxy}propanoate](/img/structure/B14732269.png)


